![molecular formula C17H16N2OS B2794435 (E)-5-(3-methylbenzyl)-2-(phenylimino)thiazolidin-4-one CAS No. 219554-74-2](/img/structure/B2794435.png)
(E)-5-(3-methylbenzyl)-2-(phenylimino)thiazolidin-4-one
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Description
(E)-5-(3-methylbenzyl)-2-(phenylimino)thiazolidin-4-one is a chemical compound that belongs to the thiazolidinone family. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Scientific Research Applications
- Thiazolidinones, including this compound, have been investigated for their potential as anticancer agents. Their ability to inhibit cell proliferation, induce apoptosis, and interfere with tumor growth pathways makes them promising candidates for cancer therapy .
- The thiazolidinone scaffold possesses anti-inflammatory properties. Researchers have explored its role in modulating inflammatory pathways, including inhibition of pro-inflammatory cytokines and enzymes. This could lead to the development of novel anti-inflammatory drugs .
- The compound’s thiazolidinone moiety contributes to its antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Investigating this compound’s antioxidant potential is an ongoing area of research .
- Thiazolidinones have demonstrated antimicrobial effects against bacteria, fungi, and even some viruses. Researchers are keen on understanding the mechanism of action and optimizing these compounds for potential therapeutic use .
- Some thiazolidinones, including our compound of interest, exhibit enzyme inhibitory activity. Researchers have explored their effects on enzymes involved in diseases such as diabetes, Alzheimer’s, and cardiovascular disorders .
- Thiazolidinones can act as metal ion chelators. Their ability to bind to metal ions has implications in metal overload disorders and metal-based drug design. Investigating their selectivity and stability is crucial for therapeutic applications .
Anticancer Potential
Anti-inflammatory Activity
Antioxidant Effects
Antimicrobial Properties
Enzyme Inhibition
Metal Ion Chelation
These applications highlight the diverse potential of (E)-5-(3-methylbenzyl)-2-(phenylimino)thiazolidin-4-one in various scientific contexts. Further research and optimization are essential to fully harness its benefits across these fields . If you’d like more detailed information on any specific application, feel free to ask!
properties
IUPAC Name |
5-[(3-methylphenyl)methyl]-2-phenylimino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-12-6-5-7-13(10-12)11-15-16(20)19-17(21-15)18-14-8-3-2-4-9-14/h2-10,15H,11H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTIOJHYKCVWCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2C(=O)NC(=NC3=CC=CC=C3)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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